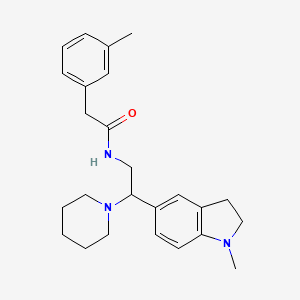

N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(m-tolyl)acetamide

Descripción

Propiedades

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-2-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O/c1-19-7-6-8-20(15-19)16-25(29)26-18-24(28-12-4-3-5-13-28)21-9-10-23-22(17-21)11-14-27(23)2/h6-10,15,17,24H,3-5,11-14,16,18H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXWIYCFXARJDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(m-tolyl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indoline Derivative: Starting with an indole derivative, methylation can be achieved using methyl iodide in the presence of a base.

Piperidine Introduction:

Acetamide Formation: Finally, the acetamide group is introduced through an acylation reaction using an appropriate acyl chloride or anhydride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of catalysts to speed up the reaction.

Solvents: Selection of solvents that enhance the reaction rate and product solubility.

Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indoline or piperidine rings.

Reduction: Reduction reactions can occur, especially if there are any reducible functional groups present.

Substitution: The compound can participate in substitution reactions, such as nucleophilic or electrophilic substitutions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

Biologically, compounds like this are often investigated for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against certain biological targets, making them candidates for drug development.

Medicine

In medicine, such compounds are explored for their therapeutic potential. They might be studied for their effects on various diseases, including neurological disorders or cancers.

Industry

Industrially, these compounds can be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mecanismo De Acción

The mechanism of action of “N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(m-tolyl)acetamide” would depend on its specific biological target. Generally, it might interact with proteins or enzymes, modulating their activity. This interaction could involve binding to active sites or allosteric sites, leading to changes in the protein’s function.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues in Pesticide Chemistry

Several acetamide derivatives in pesticide chemistry share partial structural similarities, though their substituents and applications differ significantly:

Key Differences :

- Target Compound : Lacks the chloro substituent common in herbicides, instead incorporating a methylindolin group and m-tolyl moiety, which may enhance CNS penetration.

Pharmacologically Active Analogues in Patent Literature

A structurally related compound from EP 2 903 618 B1, 2-(3-(4-((1H-indazol-5-yl)amino)-6-(piperazin-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide, provides insight into acetamide-based drug design:

- Shared Features : Both compounds utilize acetamide linkers and heterocyclic amines (piperidine vs. piperazine).

Physicochemical and Functional Group Analysis

- m-Tolyl vs.

- Piperidine vs. Piperazine : Piperidine’s saturated six-membered ring offers conformational rigidity, whereas piperazine (as in the patent compound) introduces additional hydrogen-bonding sites, altering solubility and target selectivity .

Actividad Biológica

N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(m-tolyl)acetamide is a complex organic compound notable for its diverse biological activities. This compound features an indoline moiety, a piperidine ring, and an acetamide functional group, which collectively contribute to its pharmacological potential. The structural characteristics of this compound suggest it may interact with various biological targets, making it a candidate for further research in medicinal chemistry.

Structural Characteristics

The compound's structure can be broken down into key components:

| Component | Description |

|---|---|

| Indoline Moiety | Known for its role in various biological activities, including anticancer and anti-inflammatory properties. |

| Piperidine Ring | Enhances interactions with biological targets and may influence the compound's pharmacokinetics. |

| Acetamide Group | Contributes to the compound's solubility and potential bioactivity. |

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. The indole derivatives are particularly known for their ability to modulate cellular pathways involved in cancer progression. For instance, studies have shown that certain indole-based compounds can inhibit tumor growth by inducing apoptosis in cancer cells.

Antimicrobial Activity

The presence of the piperidine ring has been associated with enhanced antimicrobial properties. A study on related piperidine derivatives demonstrated their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds were notably low, indicating strong antibacterial activity.

Neuropharmacological Effects

Preliminary findings suggest that this compound may have neuropharmacological effects, potentially acting as an inhibitor of specific enzymes or receptors involved in neurological disorders. The indole structure is particularly relevant in this context, as it is known to interact with serotonin receptors, which are crucial in mood regulation and cognitive functions.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of indole derivatives similar to this compound. The results indicated that these compounds could effectively inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells.

Study 2: Antimicrobial Efficacy

In another investigation, researchers evaluated the antimicrobial activity of piperidine-containing compounds against a panel of bacterial strains. The findings revealed that some derivatives exhibited MIC values comparable to standard antibiotics, suggesting their potential as alternative therapeutic agents.

Study 3: Neuropharmacological Assessment

A recent study focused on the neuropharmacological properties of related compounds indicated that they could act as allosteric modulators of neurotransmitter receptors. This suggests that this compound might also influence neurological pathways, warranting further investigation into its potential use in treating neurological disorders.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(m-tolyl)acetamide, and what purification methods are recommended?

- Answer : The synthesis typically involves multi-step reactions, starting with coupling of the m-tolyl acetic acid derivative with a piperidine-containing intermediate, followed by introduction of the 1-methylindolin-5-yl group via nucleophilic substitution or reductive amination. Key steps include:

- Activation of carboxylic acid groups using coupling agents like EDC/HOBt.

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water mixtures).

- Reaction progress monitored by TLC (Rf ~0.4 in 1:1 ethyl acetate/hexane) .

- Characterization is performed using H/C NMR (δ 7.2–6.8 ppm for aromatic protons, δ 2.3 ppm for methyl groups) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Answer : Essential techniques include:

- NMR spectroscopy : H NMR identifies proton environments (e.g., methyl groups at δ 1.2–2.5 ppm, aromatic protons from m-tolyl at δ 6.7–7.3 ppm). C NMR confirms carbonyl (C=O) at ~170 ppm and piperidine/indoline carbons .

- Mass spectrometry : HRMS with ESI+ ionization detects [M+H] peaks (e.g., calculated for CHNO: 414.2492) .

- FT-IR : Absorbance at ~1650 cm (amide C=O stretch) and 3100–2900 cm (aromatic C-H) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Answer : Initial screening includes:

- Enzyme inhibition assays : Test against kinases or proteases (e.g., IC determination via fluorescence-based assays).

- Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) using H-labeled ligands .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess EC values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the coupling of the m-tolyl and piperidine moieties?

- Answer : Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.

- Catalyst use : Pd/C or CuI for cross-coupling reactions (0.5–2 mol%, 60–80°C).

- pH control : Maintain pH 8–9 using triethylamine for amide bond formation.

- Yield improvements : From ~40% (initial) to >70% via iterative optimization of stoichiometry (1.2:1 molar ratio of nucleophile to electrophile) .

Q. How should researchers resolve contradictions in reported biological activity data across structural analogs?

- Answer : Contradictions (e.g., variable IC values in kinase assays) may arise from:

- Purity discrepancies : Validate compound purity via HPLC (>95%) and elemental analysis.

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).

- Structural nuances : Compare with analogs (e.g., N-(4-chlorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide) to identify substituent effects via SAR studies .

Q. What computational methods are suitable for predicting target interactions and binding modes?

- Answer : Employ:

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., dopamine D2 receptor, PDB ID: 6CM4).

- MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes.

- Free energy calculations : MM/GBSA to rank binding affinities (ΔG ~-8 to -10 kcal/mol for high-affinity binders) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Answer : Stability studies show:

- pH 7.4 (physiological) : >90% remaining after 24 hours at 25°C.

- Acidic conditions (pH 2) : Degradation (~30% loss) due to amide hydrolysis.

- Thermal stability : Decomposition above 150°C (DSC/TGA data). Store at -20°C in anhydrous DMSO for long-term stability .

Q. What strategies are effective for designing analogs with enhanced blood-brain barrier (BBB) penetration?

- Answer : Modify:

- Lipophilicity : Introduce halogen substituents (Cl, F) to increase logP (target range: 2–3).

- Molecular weight : Limit to <450 Da (current: ~414 Da).

- P-glycoprotein evasion : Replace basic piperidine with neutral groups (e.g., morpholine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.